molecular formula C18H34O3 B14402935 Methyl 14-hydroxy-15-methylhexadec-15-enoate CAS No. 89328-42-7

Methyl 14-hydroxy-15-methylhexadec-15-enoate

Cat. No.: B14402935
CAS No.: 89328-42-7
M. Wt: 298.5 g/mol
InChI Key: SOIXXWLJAFXPHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 14-hydroxy-15-methylhexadec-15-enoate is an organic compound with the molecular formula C18H34O3 It is a methyl ester derivative of a hydroxy fatty acid, characterized by the presence of a hydroxyl group and a double bond in its long carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 14-hydroxy-15-methylhexadec-15-enoate typically involves the esterification of 14-hydroxy-15-methylhexadec-15-enoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 14-hydroxy-15-methylhexadec-15-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated ester.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) or nickel (Ni) can reduce the double bond.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 14-oxo-15-methylhexadec-15-enoate.

    Reduction: Formation of methyl 14-hydroxy-15-methylhexadecanoate.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 14-hydroxy-15-methylhexadec-15-enoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems, particularly in lipid metabolism.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.

Mechanism of Action

The mechanism of action of Methyl 14-hydroxy-15-methylhexadec-15-enoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the double bond in its structure allow it to participate in various biochemical reactions. It can act as a ligand for certain enzymes, influencing their activity and modulating metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    14-Hydroxy-14-methyl-15-hexadecenoic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.

    15-Hexadecenoic acid, 14-hydroxy-15-methyl-: Another closely related compound with slight variations in the carbon chain.

Uniqueness

Methyl 14-hydroxy-15-methylhexadec-15-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its methyl ester group makes it more lipophilic compared to its acid counterparts, influencing its solubility and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

89328-42-7

Molecular Formula

C18H34O3

Molecular Weight

298.5 g/mol

IUPAC Name

methyl 14-hydroxy-15-methylhexadec-15-enoate

InChI

InChI=1S/C18H34O3/c1-16(2)17(19)14-12-10-8-6-4-5-7-9-11-13-15-18(20)21-3/h17,19H,1,4-15H2,2-3H3

InChI Key

SOIXXWLJAFXPHM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(CCCCCCCCCCCCC(=O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.